![molecular formula C12H20OSSn B14364040 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol CAS No. 91509-51-2](/img/structure/B14364040.png)
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol is a chemical compound that features a thiophene ring substituted with a trimethylstannyl group and a cyclopentan-1-ol moiety
Preparation Methods
The synthesis of 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Introduction of the Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride as the stannylating agent.
Cyclopentan-1-ol Addition: The final step involves the addition of the cyclopentan-1-ol moiety to the thiophene ring, typically through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted thiophenes and cyclopentanol derivatives.
Scientific Research Applications
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of semiconducting polymers and materials for organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the compound’s binding to specific sites, modulating biological pathways and leading to desired outcomes. The thiophene ring’s electronic properties also play a crucial role in its activity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol can be compared with similar compounds such as:
2,5-Bis(trimethylstannyl)thiophene: This compound features two trimethylstannyl groups on a thiophene ring and is used in similar applications, particularly in organic electronics.
Trans-1,2-bis[5-(trimethylstannyl)thiophen-2-yl]ethene: This compound has a similar structure but includes an ethene linkage, making it useful in the synthesis of conjugated polymers.
The uniqueness of this compound lies in its combination of the cyclopentan-1-ol moiety with the trimethylstannyl-substituted thiophene ring, providing distinct electronic and steric properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
91509-51-2 |
|---|---|
Molecular Formula |
C12H20OSSn |
Molecular Weight |
331.06 g/mol |
IUPAC Name |
1-(5-trimethylstannylthiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11OS.3CH3.Sn/c10-9(5-1-2-6-9)8-4-3-7-11-8;;;;/h3-4,10H,1-2,5-6H2;3*1H3; |
InChI Key |
FQILMSMOBGYFOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



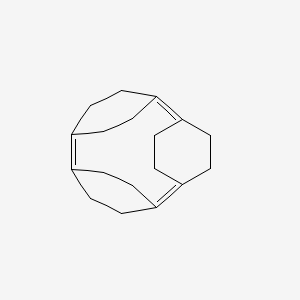

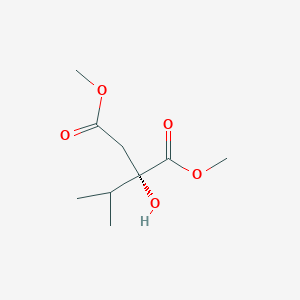
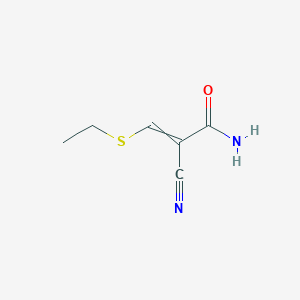
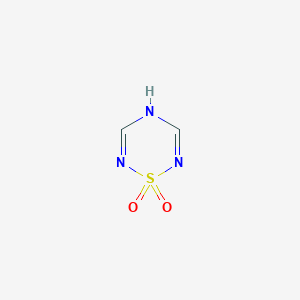
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
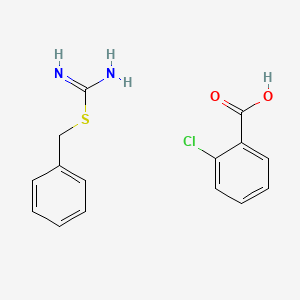
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
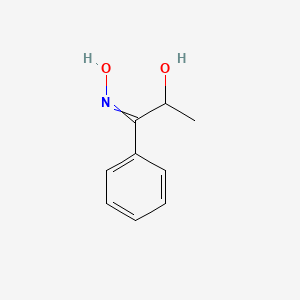
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
